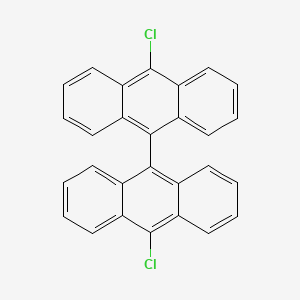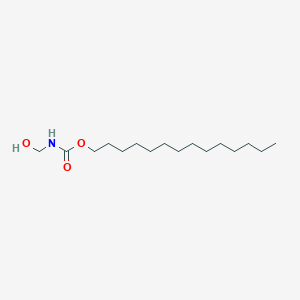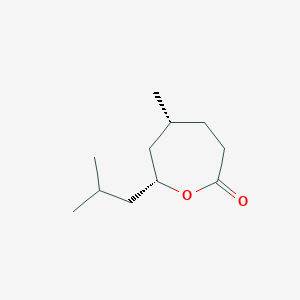
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one is a chemical compound that belongs to the class of oxepanes. Oxepanes are seven-membered cyclic ethers containing one oxygen atom. This compound is characterized by its specific stereochemistry, with the (5R,7R) configuration indicating the spatial arrangement of the substituents on the oxepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxepane ring into other cyclic structures.
Substitution: Substitution reactions can introduce new substituents onto the oxepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the ring.
Scientific Research Applications
Chemistry
In chemistry, (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving cyclic ethers. Its structure can help elucidate the mechanisms of enzyme-substrate interactions and the role of stereochemistry in biological processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets. The pathways involved in its action may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one include other oxepanes with different substituents and stereochemistry. Examples include:
- (5S,7S)-5-methyl-7-(2-methylpropyl)oxepan-2-one
- (5R,7R)-5-ethyl-7-(2-methylpropyl)oxepan-2-one
- (5R,7R)-5-methyl-7-(2-ethylpropyl)oxepan-2-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and isobutyl groups. These structural features influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different physical properties, such as solubility, melting point, and stability, as well as distinct biological effects.
Properties
CAS No. |
189291-35-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-10-7-9(3)4-5-11(12)13-10/h8-10H,4-7H2,1-3H3/t9-,10-/m1/s1 |
InChI Key |
XUCJPXQLVVKIQQ-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=O)O[C@@H](C1)CC(C)C |
Canonical SMILES |
CC1CCC(=O)OC(C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
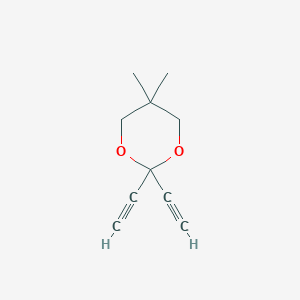
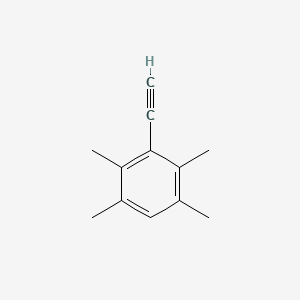
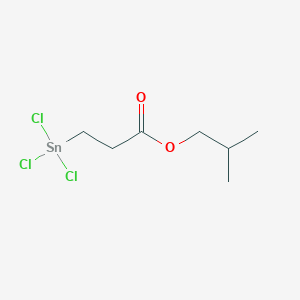
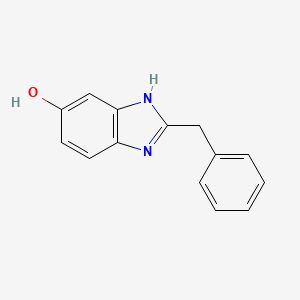


![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
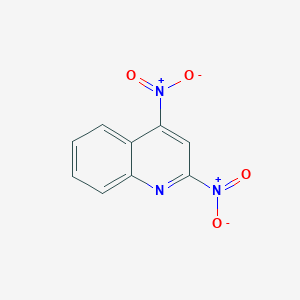
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)

